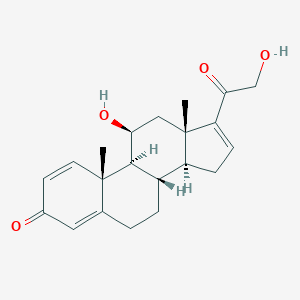
2-Fluoro-4-iodobenzoic acid
Übersicht
Beschreibung
2-Fluoro-4-iodobenzoic acid is an organic compound with the molecular formula C7H4FIO2. It is a dihalogenated benzoic acid, featuring both fluorine and iodine atoms attached to a benzene ring. This compound is used as a versatile building block in organic synthesis due to its unique chemical properties .
Wirkmechanismus
Target of Action
2-Fluoro-4-iodobenzoic acid is a versatile building block in organic synthesis . It is used in the synthesis of bioactive bicyclic heterocycles such as phthalide and isocoumarin . It is also used in the synthesis of amixile-based inhibitors of the pyruvate-ferredoxin oxidoreductases of anaerobic bacteria .
Mode of Action
The compound interacts with its targets through a Sonogashira-type reaction . This reaction is a cross-coupling process used to synthesize conjugated enynes . The iodine atom in the compound is replaced by an acetylene group, leading to the formation of the desired product .
Biochemical Pathways
It is known that the compound plays a role in the synthesis of bioactive bicyclic heterocycles . These heterocycles can have various biological activities, depending on their structure and functional groups .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to be bbb permeant . The compound’s skin permeation is predicted to be low .
Result of Action
The compound’s role in the synthesis of bioactive bicyclic heterocycles suggests that it could have a variety of biological effects, depending on the specific heterocycle that is synthesized .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability . Furthermore, the compound’s action can be influenced by the specific conditions under which the Sonogashira-type reaction is carried out .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Fluoro-4-iodobenzoic acid can be synthesized through various methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . Another method includes a ligand transfer reaction between 4-fluoro-2-iodobenzoic acid and PhI(OH)OTs .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-4-iodobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as Sonogashira coupling.
Oxidation Reactions: It can be oxidized to form hypervalent iodine compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Fluoride Salts: For nucleophilic fluorination.
PhI(OH)OTs: For ligand transfer reactions.
Major Products Formed
Major products formed from these reactions include bioactive bicyclic heterocycles such as phthalide and isocoumarin .
Wissenschaftliche Forschungsanwendungen
2-Fluoro-4-iodobenzoic acid has diverse applications in scientific research, including:
Organic Synthesis: It serves as a building block for synthesizing complex organic molecules.
Drug Delivery Systems: It acts as a reactant in the development of drug delivery systems.
Imaging Studies: It is used as a contrast agent in imaging studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-Fluoro-4-iodobenzoic acid include:
Uniqueness
This compound is unique due to its specific arrangement of fluorine and iodine atoms on the benzene ring, which imparts distinct reactivity and versatility in organic synthesis .
Eigenschaften
IUPAC Name |
2-fluoro-4-iodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FIO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQSJAFBRCOGPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379067 | |
| Record name | 2-fluoro-4-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124700-40-9 | |
| Record name | 2-fluoro-4-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-4-iodobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[[(2-Hydroxyethyl)amino]methyl]thieno[2,3-b]thiophene-2-sulfonamide](/img/structure/B53381.png)


![Ferrate(1-), [[N,N'-1,3-propanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, potassium, (OC-6-21)-](/img/structure/B53386.png)







